molecular formula C10H21N B1374461 (Cyclooctylmethyl)(methyl)amine CAS No. 60168-07-2

(Cyclooctylmethyl)(methyl)amine

Cat. No.: B1374461
CAS No.: 60168-07-2
M. Wt: 155.28 g/mol
InChI Key: VKUSPJXTNFZNKV-UHFFFAOYSA-N
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Description

(Cyclooctylmethyl)(methyl)amine is a chemical compound with the CAS Number: 60168-07-2 . It has a molecular weight of 155.28 . The compound is in liquid form .


Synthesis Analysis

The synthesis of amines like this compound can involve various methods such as the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide .


Molecular Structure Analysis

The molecular structure of amines can be analyzed using spectroscopic methods. For instance, the N−H bonds of primary and secondary amines can be identified in the infrared spectrum . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra .


Chemical Reactions Analysis

Amines, including this compound, can undergo various chemical reactions. For example, 4º-ammonium salts can undergo Hofmann eliminations .

Scientific Research Applications

1. Reductive Amination and Amine Synthesis

Amines, including those derived from (Cyclooctylmethyl)(methyl)amine, play a critical role in various scientific applications. Notable is their use in the expedient synthesis of N-methyl- and N-alkylamines via reductive amination, utilizing earth-abundant metal-based catalysts like cobalt oxide nanoparticles. This method is significant in synthesizing life-science molecules and has vast industrial and academic research applications (Senthamarai et al., 2018).

2. Radiotracer Development for PET Imaging

This compound derivatives are instrumental in developing PET (positron emission tomography) radiotracers. The direct radiomethylation of amines, including such compounds, allows for the synthesis of radiolabeled drugs used in studying diseases like Alzheimer's (Liger et al., 2015).

3. Synthesis of Pharmaceutical Compounds

The direct N-monomethylation of aromatic primary amines using methods involving this compound derivatives is essential in pharmaceutical compound synthesis. This process, which uses methanol as a methylating agent, is attractive for its low catalyst loading and broad substrate scope (Li et al., 2012).

4. Amine Synthesis in Chemical Industry

Amines derived from compounds like this compound are key intermediates in chemical industries, with extensive applications in manufacturing agrochemicals, pharmaceuticals, and more. Various processes, such as hydroamination and reductive amination, have been developed for the synthesis of such amines (Pera‐Titus & Shi, 2014).

5. Catalytic Methylation in Water

Another application is in the ruthenium-catalyzed methylation of amines, using paraformaldehyde in water under mild conditions. This method is significant for pharmaceutical and agrochemical applications, reducing waste and reaction temperatures (van der Waals et al., 2016).

Safety and Hazards

The safety information for (Cyclooctylmethyl)(methyl)amine indicates that it has GHS05 and GHS07 pictograms, with a signal word of "Danger" .

Properties

IUPAC Name

1-cyclooctyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-11-9-10-7-5-3-2-4-6-8-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUSPJXTNFZNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306567
Record name N-Methylcyclooctanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60168-07-2
Record name N-Methylcyclooctanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60168-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylcyclooctanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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